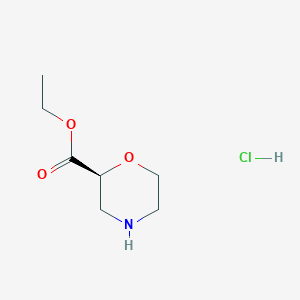

(S)-Ethyl morpholine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15817182

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO3 |

|---|---|

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | ethyl (2S)-morpholine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |

| Standard InChI Key | KOHKGCJWCZZPQD-RGMNGODLSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CNCCO1.Cl |

| Canonical SMILES | CCOC(=O)C1CNCCO1.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

(S)-Ethyl morpholine-2-carboxylate hydrochloride (C₇H₁₄ClNO₃) consists of a six-membered morpholine ring with an ethyl ester group at the 2-position and a hydrochloride salt. The S-configuration at the chiral center distinguishes it from its R-enantiomer, which shares the same molecular formula but exhibits opposite optical activity . Key structural features include:

-

Morpholine core: A saturated heterocycle containing one oxygen and one nitrogen atom.

-

Ethyl ester substituent: Provides reactivity for further functionalization.

-

Hydrochloride salt: Enhances solubility and stability.

Table 1: Comparative Molecular Properties

Spectroscopic Characterization

While experimental spectral data for the S-ethyl variant is absent, its R-enantiomer and methyl analogue provide benchmarks:

-

IR Spectroscopy: Expected peaks for ester C=O (~1740 cm⁻¹), morpholine C-O-C (~1120 cm⁻¹), and ammonium N-H (~2500 cm⁻¹) .

-

NMR: Predicted signals include a quartet for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and morpholine ring protons (δ 3.5–4.0 ppm) .

Synthesis and Manufacturing

Enantioselective Synthesis

The synthesis of chiral morpholine derivatives often employs asymmetric catalysis or enzymatic resolution. A representative route, adapted from methods used for (S)-methyl morpholine-2-carboxylate hydrochloride , involves:

-

Epoxide Formation: Sharpless asymmetric epoxidation of allylic alcohols to generate enantiopure epoxides.

-

Aminolysis Reaction: Ring-opening of the epoxide with ethanolamine to introduce the nitrogen moiety.

-

Cyclization: Base-mediated intramolecular cyclization (e.g., using KOH or NaH) to form the morpholine ring.

-

Esterification: Reaction with ethyl chloroformate to install the ethyl ester group.

-

Salt Formation: Treatment with HCl to yield the hydrochloride salt.

Table 2: Key Synthetic Steps and Conditions

Industrial Production

Large-scale manufacturing faces challenges in maintaining enantiomeric excess (ee). Current practices include:

-

Enzymatic Resolution: Lipases (e.g., Candida rugosa) selectively hydrolyze the undesired enantiomer, achieving >99% ee for (S)-morpholine derivatives .

-

Chiral Pool Synthesis: Use of naturally occurring chiral precursors to avoid racemization.

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

(S)-Ethyl morpholine-2-carboxylate hydrochloride is pivotal in synthesizing:

-

Reboxetine Analogues: Antidepressants requiring trans-2,5-disubstituted morpholine motifs .

-

Antiviral Agents: Morpholine cores are prevalent in protease inhibitors targeting RNA viruses.

-

Kinase Inhibitors: The ester group enables conjugation with heteroaryl pharmacophores.

Case Study: Synthesis of (S,S)-Reboxetine

Prisinzano et al. demonstrated the utility of chiral morpholines in constructing reboxetine derivatives:

-

Epoxide Intermediate: (S)-Epoxide derived from cinnamyl alcohol.

-

Aminolysis and Cyclization: Ethanolamine addition followed by Boc protection and cyclization.

-

Final Assembly: Coupling with a chlorophenyl moiety to yield (S,S)-reboxetine.

| Manufacturer | Compound | Purity | Price (USD) |

|---|---|---|---|

| Activate Scientific | (S)-Methyl Morpholine-2-Carboxylate HCl | 95% ee | $382/g |

| AK Scientific | (S)-Methyl Morpholine-2-Carboxylate HCl | 97% | $167/g |

| SynQuest Laboratories | (S)-Methyl Morpholine-2-Carboxylate HCl | 99% | $680/g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume